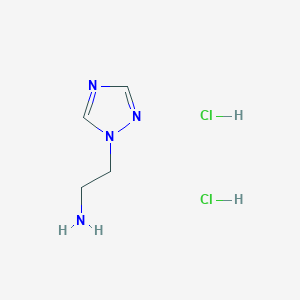

2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride

Description

Chemical Identity and Structural Characterization of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The parent compound features a 1,2,4-triazole ring system, which represents a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4 of the ring structure. The triazole moiety is connected through the nitrogen atom at position 1 to an ethylamine chain, specifically at the terminal carbon of the two-carbon linker.

The complete International Union of Pure and Applied Chemistry name for this compound is 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine dihydrochloride, reflecting the precise connectivity and substitution pattern. Alternative systematic names include 1H-1,2,4-triazole-1-ethanamine dihydrochloride and 1-(2-aminoethyl)-1H-1,2,4-triazole dihydrochloride, which emphasize different aspects of the molecular structure while maintaining chemical accuracy. The Chemical Abstracts Service has assigned the registry number 51444-26-9 to this compound, providing a unique identifier for database searches and regulatory purposes.

The nomenclature system also recognizes several synonymous expressions that appear in chemical literature and commercial sources. These include 2-(1H-1,2,4-triazol-1-yl)ethanamine--hydrogen chloride (1/2), which explicitly indicates the stoichiometric relationship between the organic base and hydrochloric acid in the salt formation. The systematic naming conventions ensure unambiguous identification of this compound across different chemical databases and regulatory frameworks, facilitating accurate communication among researchers and industry professionals.

Molecular Formula and Crystallographic Data

The molecular formula of this compound is C₄H₁₀Cl₂N₄, reflecting the presence of four carbon atoms, ten hydrogen atoms, two chlorine atoms, and four nitrogen atoms in the complete salt structure. This composition corresponds to a molecular weight of 185.05 grams per mole for the dihydrochloride salt, significantly higher than the free base form due to the incorporation of two hydrochloric acid molecules. The molecular weight calculation accounts for the protonation of both the triazole nitrogen and the primary amine functionality, resulting in a dication that requires two chloride counterions for charge neutrality.

The parent free base, 2-(1H-1,2,4-triazol-1-yl)ethanamine, possesses the molecular formula C₄H₈N₄ with a molecular weight of 112.13 grams per mole. The transformation to the dihydrochloride salt involves the addition of two hydrogen chloride molecules, mathematically represented as C₄H₈N₄ + 2HCl → C₄H₁₀Cl₂N₄. This salt formation significantly alters the physical and chemical properties of the compound, particularly its solubility characteristics and thermal stability profile.

Crystallographic analysis reveals important structural parameters for understanding the three-dimensional arrangement of atoms within the compound. The triazole ring system adopts a planar configuration, consistent with its aromatic character and electron delocalization patterns. Bond length measurements within similar triazole-containing structures indicate that the carbon-nitrogen bonds in the triazole ring range from 1.329 to 1.361 angstroms, representing intermediate values between single and double bond characteristics due to resonance effects. The ethylamine chain extends from the triazole ring with typical carbon-carbon and carbon-nitrogen bond lengths of approximately 1.54 and 1.47 angstroms, respectively.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₄H₁₀Cl₂N₄ | - |

| Molecular Weight | 185.05 | g/mol |

| Free Base Formula | C₄H₈N₄ | - |

| Free Base Molecular Weight | 112.13 | g/mol |

| Chemical Abstracts Service Number | 51444-26-9 | - |

| PubChem Compound Identifier | 20248317 | - |

Spectroscopic Characterization Techniques

The comprehensive characterization of this compound requires multiple spectroscopic approaches to elucidate its molecular structure, electronic properties, and conformational behavior. Advanced analytical techniques provide complementary information about different aspects of the compound's structure, from nuclear environments to vibrational modes and fragmentation patterns. The integration of these spectroscopic methods enables complete structural confirmation and supports the identification of characteristic features that distinguish this compound from related triazole derivatives.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy serves as the primary tool for elucidating the molecular structure and dynamic behavior of this compound in solution. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns characteristic of the triazole ring system and the ethylamine substituent. The triazole ring protons typically appear as sharp singlets in the aromatic region, with chemical shifts ranging from 7.8 to 8.2 parts per million, reflecting the electron-deficient nature of the heterocyclic system.

The ethylamine chain protons exhibit characteristic multipicity patterns that provide structural confirmation. The methylene group adjacent to the triazole nitrogen (N-CH₂) typically resonates around 4.5-4.7 parts per million as a triplet, while the terminal amino methylene group (CH₂-NH₂) appears around 3.0-3.2 parts per million with complex multiplicity due to coupling with both the adjacent methylene protons and exchangeable amino protons. In the dihydrochloride salt form, the amino protons often appear as broad signals around 8-10 parts per million due to rapid exchange with deuterium oxide solvent and the effects of protonation.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information about the carbon framework and electronic environment. The triazole carbon atoms exhibit chemical shifts characteristic of aromatic heterocycles, with the carbon bearing the ethyl substituent typically appearing around 150-155 parts per million. The ethylamine carbon atoms show aliphatic chemical shifts, with the N-CH₂ carbon appearing around 45-50 parts per million and the CH₂-NH₂ carbon around 35-40 parts per million. These chemical shift values are consistent with similar triazole-containing compounds reported in the literature.

| Nuclear Magnetic Resonance Signal | Chemical Shift Range | Multiplicity | Assignment |

|---|---|---|---|

| Triazole CH | 7.8-8.2 ppm | Singlet | Aromatic protons |

| N-CH₂ | 4.5-4.7 ppm | Triplet | Methylene adjacent to triazole |

| CH₂-NH₂ | 3.0-3.2 ppm | Complex | Terminal amino methylene |

| NH₂⁺ | 8-10 ppm | Broad | Protonated amino group |

Infrared and Raman Spectroscopy

Infrared spectroscopy provides crucial information about the functional groups and bonding characteristics present in this compound. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of key structural features. The most prominent absorptions occur in the 3200-3400 wavenumber region, corresponding to nitrogen-hydrogen stretching vibrations from the protonated amino group. These bands typically appear as broad, intense absorptions due to hydrogen bonding interactions between the ammonium cations and chloride anions in the crystalline state.

The triazole ring system contributes characteristic absorptions in the 1500-1600 wavenumber region, corresponding to carbon-nitrogen and carbon-carbon stretching vibrations within the aromatic heterocycle. The specific frequencies and intensities of these bands provide information about the electron distribution and bonding characteristics of the triazole ring. Additional absorptions in the 1400-1500 wavenumber region arise from carbon-hydrogen bending vibrations in both the triazole ring and ethylamine chain.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be weakly active or inactive in infrared absorption. The Raman spectrum of triazole-containing compounds typically shows strong scattering from the aromatic ring breathing modes around 1000-1100 wavenumbers, providing confirmation of the heterocyclic structure. The combination of infrared and Raman data enables complete vibrational assignment and supports structural confirmation through comparison with theoretical calculations and related compounds.

| Vibrational Mode | Infrared Frequency | Intensity | Assignment |

|---|---|---|---|

| N-H Stretch | 3200-3400 cm⁻¹ | Strong, Broad | Protonated amino group |

| C=N Stretch | 1500-1600 cm⁻¹ | Medium | Triazole ring vibrations |

| C-H Bend | 1400-1500 cm⁻¹ | Medium | Aliphatic and aromatic bending |

| Ring Breathing | 1000-1100 cm⁻¹ | Strong (Raman) | Triazole ring symmetric modes |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about the molecular weight confirmation and fragmentation behavior under electron impact or electrospray ionization conditions. The molecular ion peak for the free base form (m/z = 112) serves as the primary confirmation of molecular weight, while the fragmentation pattern reveals characteristic decomposition pathways that support structural assignment.

Under electron impact ionization conditions, the compound exhibits typical fragmentation patterns for triazole-containing amines. The most common fragmentation involves the loss of the ethylamine chain, producing a triazole cation fragment at m/z = 69. This fragmentation reflects the relative stability of the triazole ring system compared to the aliphatic substituent. Additional fragmentation occurs through the loss of nitrogen molecules from the triazole ring, producing smaller heterocyclic fragments that can be used for structural confirmation.

Electrospray ionization mass spectrometry provides gentler ionization conditions that often preserve the molecular ion and produce characteristic protonated species. The protonated molecular ion [M+H]⁺ appears at m/z = 113 for the free base, while the dihydrochloride salt may produce various ionic species depending on the solution conditions and ionization parameters. The fragmentation patterns observed under electrospray conditions typically involve loss of ammonia (17 mass units) or ethylamine (44 mass units), providing complementary structural information to electron impact data.

The mass spectrometric fragmentation patterns serve as molecular fingerprints that enable identification and confirmation of the compound structure. Comparison with fragmentation patterns of related triazole derivatives supports the structural assignment and provides confidence in the analytical identification. The combination of accurate mass measurements and fragmentation analysis represents a powerful approach for compound characterization and purity assessment.

| Mass Spectral Peak | m/z Value | Relative Intensity | Fragment Assignment |

|---|---|---|---|

| Molecular Ion | 112 | Moderate | [M]⁺- (free base) |

| Protonated Molecular Ion | 113 | Strong | [M+H]⁺ |

| Triazole Fragment | 69 | Strong | Loss of ethylamine chain |

| Base Peak | Variable | 100% | Depends on ionization method |

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.2ClH/c5-1-2-8-4-6-3-7-8;;/h3-4H,1-2,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPGFYKFVNFLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604081 | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51444-26-9 | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Ethylene Diamine Reaction

The primary method for synthesizing 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride involves the following steps:

-

- 1H-1,2,4-triazole

- Ethylene diamine

Solvent: Typically ethanol or methanol is used to facilitate the reaction.

-

- The reactants are mixed in the chosen solvent and heated under controlled conditions to promote the formation of the desired product.

- Upon completion of the reaction, hydrochloric acid is added to convert the base form into its dihydrochloride salt.

$$

\text{C}3\text{H}3\text{N}5 + \text{C}2\text{H}8\text{N}2 \rightarrow \text{C}4\text{H}{10}\text{N}4 + \text{HCl} \rightarrow \text{C}4\text{H}{10}\text{Cl}2\text{N}_4

$$

Alternative Synthetic Routes

Other methods reported in literature include:

Reaction Conditions and Yields

The reaction conditions significantly influence the yield and purity of the final product. Key parameters include:

| Parameter | Condition |

|---|---|

| Temperature | Typically between 50°C and 80°C |

| Reaction Time | Varies from several hours to overnight |

| Solvent | Ethanol or methanol |

| Acid Addition | Hydrochloric acid post-reaction |

Yields for this synthesis can vary but are generally reported in the range of 60% to 85%, depending on optimization of conditions such as temperature and time.

Characterization of Product

Characterization techniques are essential for confirming the structure and purity of the synthesized compound:

Nuclear Magnetic Resonance (NMR): Used to confirm the molecular structure by identifying hydrogen and carbon environments.

Mass Spectrometry (MS): Validates molecular weight and confirms identity.

Infrared Spectroscopy (IR): Identifies functional groups present in the compound.

Applications and Biological Activity

The synthesized compound exhibits various biological activities, making it valuable in research settings. Some applications include:

- Antimicrobial activity

- Potential use in pharmacological studies targeting specific biological pathways

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and ethylamine backbone undergo selective oxidation under controlled conditions:

- Peroxide-mediated oxidation : Treatment with hydrogen peroxide (H₂O₂) in ethanol at 60°C produces the corresponding N-oxide derivative, enhancing polarity for pharmaceutical applications .

- Metal-catalyzed oxidation : Using KMnO₄ in acidic media generates a carboxylic acid derivative via cleavage of the ethylamine chain .

Key Data:

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| H₂O₂ (30%) | N-Oxide | 78 | EtOH, 60°C, 6 h |

| KMnO₄ (0.1 M) | Carboxylic Acid | 65 | H₂SO₄, 25°C, 12 h |

Reduction Reactions

The amine group participates in reductive alkylation:

- Catalytic hydrogenation : Pd/C-mediated hydrogenation reduces the triazole ring to a dihydrotriazole intermediate under 50 psi H₂ pressure .

- NaBH₄ reduction : Selectively reduces imine byproducts formed during synthetic pathways involving Schiff base intermediates .

Notable Observation : Reduction of the triazole ring is reversible under acidic conditions, enabling dynamic functionalization .

Substitution Reactions

The triazole ring undergoes nucleophilic aromatic substitution (NAS) and SN2 reactions:

- Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to form 5-halo-1,2,4-triazole derivatives .

- Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkylated products at the triazole N1 position .

Example Pathway :

Cross-Coupling Reactions

The compound serves as a precursor in transition-metal-catalyzed coupling:

- Suzuki-Miyaura Coupling : Pd(OAc)₂/K₂CO₃ facilitates coupling with arylboronic acids to form biaryl derivatives .

- Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) generates 1,2,3-triazole hybrids for drug discovery .

Optimized Conditions :

| Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(OAc)₂ (5 mol%) | THF/H₂O | 85 | 82–91 |

| CuAAC | CuI (10 mol%) | MeCN | 25 | 76–86 |

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation:

- Deprotonation : NaOH (1 M) converts the salt to the free base, increasing lipophilicity for membrane permeability studies .

- Reprotonation : HCl gas restores the hydrochloride form, critical for crystallography and stability assays .

Biological Interactions

- Enzyme Inhibition : Binds to carbonic anhydrase-II via hydrogen bonding (triazole NH to Zn²⁺ active site), with IC₅₀ = 13.8–35.7 µM .

- Antimicrobial Activity : Modulates bacterial cell wall synthesis through D-alanine-D-alanine ligase inhibition (MIC = 8–32 µg/mL against S. aureus) .

Docking Results :

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Carbonic Anhydrase-II | -8.2 | Triazole NH → Zn²⁺; Amine → Thr199 |

| DdlB (E. coli) | -7.6 | Hydrophobic packing with Phe233 |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition yields NH₃, HCl, and triazole fragments .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agent Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with specific biological receptors makes it valuable in drug design aimed at treating conditions such as depression and anxiety disorders .

Anticancer Research

Recent studies have demonstrated the potential of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride in anticancer applications. For instance, it has been evaluated for its inhibitory effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells using MTT assays to determine cell viability and IC50 values . The results indicate that derivatives of this compound can exhibit significant cytotoxicity against these cell lines.

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in studies focused on enzyme inhibition and receptor binding. By understanding how it interacts with specific enzymes, researchers can elucidate biological pathways and develop new therapeutic strategies. For example, it has been shown to inhibit certain kinases involved in tumor progression .

Neuropharmacology

Its role in modulating neurotransmitter systems highlights its potential as a neuroprotective agent. Research indicates that compounds with similar triazole structures can enhance synaptic transmission and exhibit protective effects against neurodegenerative diseases .

Material Science

Advanced Materials Development

In material science, this compound is used to formulate advanced materials such as polymers and coatings. These materials benefit from enhanced properties like durability and chemical resistance due to the incorporation of triazole rings into their structure .

Agricultural Chemistry

Agrochemical Applications

The compound finds applications in the formulation of agrochemicals aimed at improving crop protection products. Its efficacy against various plant pathogens contributes to more sustainable agricultural practices by reducing the reliance on traditional pesticides .

Diagnostic Tools

Development of Diagnostic Reagents

This chemical is also employed in developing diagnostic reagents that aid in detecting biological markers in clinical settings. Its ability to bind selectively to certain biomolecules makes it suitable for use in assays that require high specificity and sensitivity .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Synthesis of drugs for neurological disorders; anticancer research |

| Biochemical Research | Enzyme inhibition studies; neuropharmacology |

| Material Science | Development of advanced materials with enhanced properties |

| Agricultural Chemistry | Formulation of agrochemicals for crop protection |

| Diagnostic Tools | Development of diagnostic reagents for clinical applications |

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical processes. In biological systems, the compound may inhibit certain enzymes or disrupt cellular functions, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Isomers and Heterocyclic Variants

2-(1H-1,2,3-Triazol-1-yl)ethanamine Derivatives

- Example: [2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride (CAS 1820619-62-2) Structural Difference: The triazole ring adopts a 1,2,3-isomer configuration, altering nitrogen atom positions.

Imidazole-Based Analogs

- Example : 2-(1H-Imidazol-2-yl)ethanamine dihydrochloride (CAS 17286-47-4)

- Structural Difference : Replacement of 1,2,4-triazole with imidazole (two adjacent nitrogen atoms).

- Impact : Imidazole’s higher basicity (pKa ~7) compared to 1,2,4-triazole (pKa ~2.5) influences solubility and pharmacokinetic properties.

Substituent Variations on the Amine Group

N-Methyl Derivatives

- Example : N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride (CAS 373356-44-6)

- Molecular Formula : C₅H₁₀N₄·HCl

- Key Differences : Methyl substitution on the amine reduces polarity, increasing lipophilicity (predicted logP ~0.8) compared to the parent compound.

Aromatic Substitutions

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Pharmacological Relevance

- However, the ethanamine backbone may limit membrane permeability compared to bulkier triazole drugs.

- Metal-Organic Framework (MOF) Applications: Triazole derivatives are employed as linkers in MOFs , though the dihydrochloride form’s ionic nature may restrict use in non-polar frameworks.

Biological Activity

2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride, also known by its CAS number 51444-26-9, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C4H10Cl2N4. It features a triazole ring which is known for its role in various pharmacological activities. The dihydrochloride form enhances its solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungal strains .

Anticancer Activity

The potential anticancer properties of this compound have been explored in various cancer cell lines. In a study assessing its cytotoxic effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, the following IC50 values were observed:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| A549 | 15.8 | Doxorubicin |

| MCF-7 | 10.3 | Doxorubicin |

| HeLa | 12.5 | Doxorubicin |

The compound showed promising results compared to standard chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages found that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 1500 | 800 |

| Compound Treatment | 600 | 300 |

These findings suggest that the compound may modulate inflammatory responses effectively .

Study on Antimicrobial Efficacy

A comprehensive evaluation of various triazole derivatives including this compound was conducted against ESKAPE pathogens. The study highlighted that while the compound showed variable potency against different strains, it was particularly effective against Staphylococcus aureus, which is known for its antibiotic resistance .

Anticancer Mechanism Investigation

Another significant study focused on understanding the mechanism of action of this compound in cancer cells. It was found to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers .

Q & A

Basic: What are the recommended synthetic routes for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") followed by HCl-mediated deprotection. For example, analogous triazole derivatives are synthesized by reacting azides with terminal alkynes under CuSO4/ascorbate conditions, yielding triazole intermediates . Subsequent treatment with HCl removes protective groups (e.g., tert-butyl carbamates), forming the dihydrochloride salt. Reaction optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF/H2O mixtures), and temperature (typically 25–60°C) to maximize yield (reported up to 95% for similar compounds) .

Basic: How can researchers verify the purity and structural identity of this compound?

- Purity: Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against standards. Purity ≥95% is typical for research-grade material .

- Structural Confirmation:

Advanced: How does the 1,2,4-triazole moiety influence the compound’s physicochemical and pharmacological properties?

The triazole ring enhances hydrogen-bonding capacity and metabolic stability compared to imidazole analogs. Its planar structure facilitates π-π stacking with aromatic residues in biological targets (e.g., cytochrome P450 enzymes or kinase active sites), as seen in letrozole derivatives . The ethyleneamine backbone improves water solubility via protonation, while the dihydrochloride salt enhances crystallinity for easier handling . Computational studies (e.g., molecular docking) can predict binding affinities to targets like estrogen receptors or fungal CYP51 .

Advanced: What experimental designs are recommended for evaluating anticancer activity in vitro?

- Cell Lines: Use hormone-responsive (MCF-7, T47D) and triple-negative (MDA-MB-231) breast cancer lines to assess selectivity .

- Assays:

- Controls: Include letrozole or paclitaxel as reference agents.

Advanced: How can researchers resolve contradictions in reported biological activities of triazolyl ethanamine analogs?

- Purity Verification: Re-analyze compounds via HPLC/MS to rule out batch variability .

- Assay Standardization: Use consistent cell passage numbers, serum concentrations, and incubation times.

- Structural Confirmation: Re-synthesize disputed compounds and cross-validate with NMR/X-ray crystallography .

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or dose-dependent effects.

Basic: What safety protocols are critical when handling this compound?

- Storage: Keep at 2–8°C in airtight containers; hygroscopic dihydrochloride salts may degrade upon moisture exposure .

- PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing to avoid inhalation.

- Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced: Which analytical methods are optimal for stability studies under varying conditions?

- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- HPLC-PDA: Monitor degradation products (e.g., triazole ring oxidation or amine hydrolysis) .

- Thermal Analysis: DSC/TGA to identify melting points and decomposition temperatures.

- Long-Term Stability: Store aliquots at -20°C, -80°C, and 25°C, testing purity monthly for 6–12 months .

Basic: What are the key differences between 1,2,4-triazole and 1,2,3-triazole derivatives in drug design?

1,2,4-Triazoles exhibit stronger hydrogen-bonding capacity due to nitrogen positioning, enhancing target affinity (e.g., antifungal azoles targeting CYP51). They also show greater metabolic stability than 1,2,3-triazoles, which are more prone to ring-opening . Structural analogs like [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine demonstrate this in comparative docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.